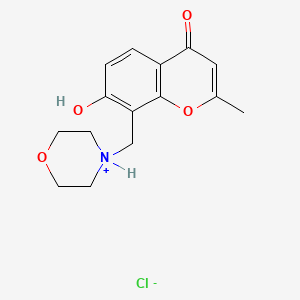
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by the presence of a chromone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the aminomethylation of 7-hydroxychromone derivatives. The reaction conditions often include the use of formaldehyde and morpholine in the presence of an acid catalyst to introduce the morpholinomethyl group at the 8th position of the chromone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the morpholinomethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 7-keto-2-methyl-8-morpholinomethylchromone.
Reduction: Formation of dihydro-7-hydroxy-2-methyl-8-morpholinomethylchromone.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromone core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride involves its interaction with various molecular targets. The chromone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The morpholinomethyl group may enhance the compound’s solubility and cellular uptake, facilitating its interaction with intracellular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Similar chromone core with different substituents.
7-Hydroxy-4-methylcoumarin: Contains a coumarin core instead of a chromone core.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromone core with an iodo substituent
Uniqueness
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
67226-80-6 |
|---|---|
Fórmula molecular |
C15H18ClNO4 |
Peso molecular |
311.76 g/mol |
Nombre IUPAC |
7-hydroxy-2-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C15H17NO4.ClH/c1-10-8-14(18)11-2-3-13(17)12(15(11)20-10)9-16-4-6-19-7-5-16;/h2-3,8,17H,4-7,9H2,1H3;1H |
Clave InChI |
SBFSYPRQAHMAOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCOCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



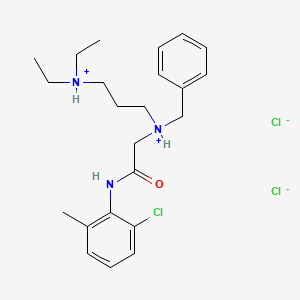
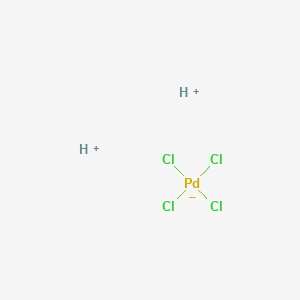
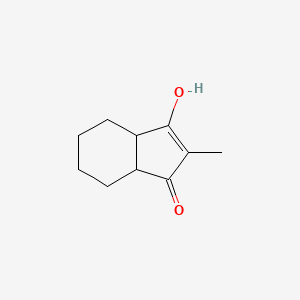

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
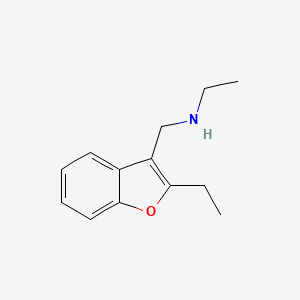
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
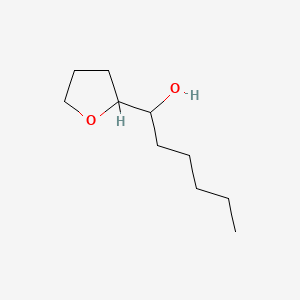


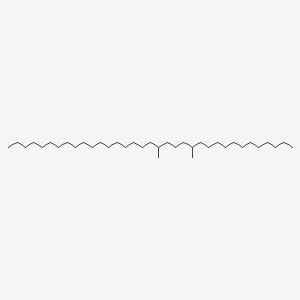
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
